molecular formula C11H12N2S B12350248 C-(2-p-Tolyl-thiazol-5-yl)-methylamine

C-(2-p-Tolyl-thiazol-5-yl)-methylamine

Cat. No.: B12350248
M. Wt: 204.29 g/mol
InChI Key: AHDSBKGTVBGTGL-UHFFFAOYSA-N
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Description

C-(2-p-Tolyl-thiazol-5-yl)-methylamine is a thiazole derivative with the molecular formula C11H14Cl2N2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(2-p-Tolyl-thiazol-5-yl)-methylamine typically involves the formation of the thiazole ring followed by the introduction of the p-tolyl group. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions often include solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

C-(2-p-Tolyl-thiazol-5-yl)-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.

Scientific Research Applications

C-(2-p-Tolyl-thiazol-5-yl)-methylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of C-(2-p-Tolyl-thiazol-5-yl)-methylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C-(2-p-Tolyl-thiazol-5-yl)-methylamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

[2-(4-methylphenyl)-1,3-thiazol-5-yl]methanamine

InChI

InChI=1S/C11H12N2S/c1-8-2-4-9(5-3-8)11-13-7-10(6-12)14-11/h2-5,7H,6,12H2,1H3

InChI Key

AHDSBKGTVBGTGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(S2)CN

Origin of Product

United States

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